N-(4-methoxyphenyl)morpholine-4-sulfonamide - 90470-86-3

N-(4-methoxyphenyl)morpholine-4-sulfonamide

Catalog Number: EVT-1429777
CAS Number: 90470-86-3
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide

  • Relevance: This compound exhibits structural similarities to N-(4-methoxyphenyl)morpholine-4-sulfonamide, particularly the presence of the morpholine-4-sulfonamide moiety and the 4-methoxyphenyl group. The core difference lies in the additional pyrimidine ring and the substituted benzene ring attached to the sulfonamide nitrogen in this related compound.

N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

  • Relevance: Similar to the previous compound, it shares the morpholine-4-sulfonamide and 4-methoxyphenyl groups with N-(4-methoxyphenyl)morpholine-4-sulfonamide. The main difference is the presence of a pyrimidine ring and a differently substituted benzene ring linked to the sulfonamide.

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

    N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

    • Compound Description: This compound is a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM.
    • Relevance: This compound shares the morpholine ring and benzenesulfonamide moiety with N-(4-methoxyphenyl)morpholine-4-sulfonamide. The key differences lie in the substituents on the benzene rings and the presence of a carbonyl group connecting the morpholine ring to the benzene ring in this related compound.

    N-(4-methoxyphenyl)pentanamide

    • Compound Description: This compound is a simplified derivative of Albendazole, designed and synthesized for its potential anthelmintic properties. It showed promising results against the nematode Toxocara canis in in vitro studies, exhibiting a lower cytotoxicity profile against human and animal cell lines compared to Albendazole.
    • Relevance: The primary structural link between this compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide is the N-(4-methoxyphenyl)amide moiety. This shared feature highlights their potential relevance in medicinal chemistry, despite the absence of the morpholine and sulfonyl groups in N-(4-methoxyphenyl)pentanamide.

    1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1H-2λ6,1-benzothiazine-3-carboxamide

    • Compound Description: This compound is a structural analog of piroxicam, exhibiting two polymorphic forms: monoclinic and triclinic. These forms display significant differences in their biological activities, with the monoclinic form possessing high antidiuretic and analgesic properties, while the triclinic form is largely inactive. Interestingly, grinding the monoclinic form induces a transition to the inactive triclinic form, highlighting the impact of solid-state properties on biological activity.
    • Relevance: The connection between this compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide lies in the presence of the N-(4-methoxyphenyl)amide group. Although this compound lacks the morpholine ring and sulfonyl group, the shared moiety suggests potential relevance in medicinal chemistry research focusing on similar targets or applications.

    2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b, EP128265, MPI-0441138)

    • Compound Description: Identified through a high-throughput caspase-3 activator assay, this compound emerged as a potent inducer of apoptosis, exhibiting potent antiproliferative activity in T47D cells. It effectively inhibits tubulin polymerization, demonstrates activity even in cells overexpressing the ABC transporter Pgp-1, and shows efficacy in MX-1 human breast and PC-3 prostate cancer mouse models.
    • Relevance: This compound shares the N-(4-methoxyphenyl)amine moiety with N-(4-methoxyphenyl)morpholine-4-sulfonamide. Despite lacking the morpholine and sulfonyl groups, the shared moiety and its potent antiproliferative activity make it a relevant compound for comparative analysis in medicinal chemistry, potentially indicating similar mechanisms or target interactions.

    N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495, MPC-6827)

    • Compound Description: Emerging from structure-activity relationship (SAR) studies aimed at developing potent apoptosis inducers, this compound is a promising anticancer clinical candidate. It demonstrates potent apoptosis induction (EC50 = 2 nM) and exhibits excellent blood-brain barrier penetration. Notably, it has shown high efficacy in human MX-1 breast and other mouse xenograft cancer models.
    • Relevance: The presence of the N-(4-methoxyphenyl)amine moiety links this compound to N-(4-methoxyphenyl)morpholine-4-sulfonamide. Although it lacks the morpholine ring and sulfonyl group, the shared moiety and its potent anticancer activity suggest potential relevance in medicinal chemistry research exploring similar targets or therapeutic applications.

    N-(2-Pyridyl)-N′-(4-methoxyphenyl)-thiourea (PMPT)

    • Compound Description: This neutral ion carrier serves as the basis for a highly selective and sensitive La(III) membrane sensor. Membranes incorporating PMPT demonstrate a wide operational concentration range for La(III) ions (4.0 × 10−8 to 1.0 × 10−1 M), a Nernstian slope of 19.6 ± 0.2 mV per decade of activity, and a low detection limit (2.0 × 10−8 M, approximately 3.0 ppb).
    • Relevance: The shared structural feature between this compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide is the N-(4-methoxyphenyl)amine moiety. Despite the absence of the morpholine ring and sulfonyl group in N-(2-Pyridyl)-N′-(4-methoxyphenyl)-thiourea, the common moiety suggests a potential relationship in terms of their chemical properties or potential interactions with specific targets.

    N-(4-methoxyphenyl)piperazine (MeOPP)

    • Compound Description: This compound, known as a recreational drug, forms various hydrogen-bonded assemblies depending on the counterion present. Its crystal structures with 3,5-dinitrobenzoate, picrate, and monohydrated 4-aminobenzoate salts reveal one-, zero-, two-, and three-dimensional assemblies, respectively, highlighting the influence of intermolecular interactions on its solid-state structure.
    • Relevance: The shared structural feature between this compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide is the N-(4-methoxyphenyl)amine moiety. Despite the absence of the sulfonyl group and the presence of a piperazine ring instead of morpholine in N-(4-methoxyphenyl)piperazine, the common moiety suggests potential similarities in their chemical behavior and potential for interactions with certain targets.

    N-[4-methoxyphenyl]retinamide (MPR)

    • Compound Description: This compound is a major metabolite of the synthetic retinoid fenretinide (N-[4-hydroxyphenyl]retinamide; 4-HPR). MPR is a potent and specific inhibitor of β-carotene oxygenase 1 (BCO1) , an enzyme involved in carotenoid metabolism.
    • Relevance: This compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide share the N-(4-methoxyphenyl)amide moiety. The presence of this structural feature in both compounds suggests potential similarities in their chemical properties and possible interactions with specific targets, despite the absence of the morpholine ring and sulfonyl group in N-[4-methoxyphenyl]retinamide.

    4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR)

    • Compound Description: Identified as a major metabolite of fenretinide (N-[4-hydroxyphenyl]retinamide; 4-HPR), this compound exhibits potent inhibitory effects on various molecular targets, including β-carotene oxygenase 1 (BCO1), stearoyl-CoA desaturase 1 (SCD1), and dihydroceramide Δ4-desaturase 1 (DES1). Its potent inhibition of these enzymes suggests a potential role in mediating the therapeutic effects observed with fenretinide in various conditions, including cancer, obesity, diabetes, and ocular disease.
    • Relevance: While this compound does not have direct structural similarities with N-(4-methoxyphenyl)morpholine-4-sulfonamide, it is worth noting as it belongs to the same class of compounds, the retinamides, and is metabolized to N-[4-methoxyphenyl]retinamide (MPR) which does share a structural feature with the target compound, the N-(4-methoxyphenyl)amide moiety. This metabolic relationship and shared structural feature may point to similar mechanisms of action or interactions with certain biological pathways.

    1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

    • Compound Description: Synthesized through a three-step process, this compound exhibits significant inhibitory activity against specific cancer cell lines. Its structure was confirmed through various analytical techniques, including single-crystal X-ray diffraction. This molecule is a promising candidate for further investigation in the development of novel anticancer agents.
    • Relevance: The common structural feature between this compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide is the N-(4-methoxyphenyl)amide moiety. While the compound lacks the sulfonyl group and features a more complex structure with a morpholine-substituted indazole ring, the shared moiety suggests potential similarities in their chemical properties and possible interactions with specific targets, warranting further investigation.

    N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

    • Compound Description: This compound was synthesized using a two-step procedure involving a Dimroth reaction and subsequent acid amidation. Its crystal structure reveals the formation of homodimers through N—H⋯N and C—H⋯N hydrogen bonds, further interconnected by C—H⋯O interactions to form ribbons.
    • Relevance: The shared structural element between this compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide is the 4-methoxyphenyl group. Although the structures differ significantly, with the related compound featuring a triazole ring and a cyclopropyl substituent, the common moiety highlights a potential connection in terms of their chemical properties or interactions with specific targets.

    4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione

    • Compound Description: This compound was synthesized through a thermal reaction involving 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione and N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine. The reaction proceeds through the formation of a reactive acyl(imidoyl)ketene intermediate.
    • Relevance: The shared structural feature between this compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide is the 4-methoxyphenyl group. While the structures are significantly different, the common moiety suggests a possible connection in terms of their chemical properties or interactions with specific targets.

    4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)

    • Compound Description: Classified as a D–π–A–π–D type dye due to its extended conjugation, this novel compound is being investigated for its potential application in near-infrared (NIR) organic light-emitting diodes (OLEDs). Synthesized via a Stille cross-coupling reaction, its structure was confirmed through various spectroscopic and analytical techniques.
    • Relevance: This compound, while structurally dissimilar to N-(4-methoxyphenyl)morpholine-4-sulfonamide, possesses the 4-methoxyphenyl group as a shared structural feature. This commonality, despite the absence of the morpholine ring and sulfonyl group, suggests a possible connection in terms of their electronic properties or potential applications in materials science.

    N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide & 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

    • Compound Description: These two novel derivatives of 3-[(4-methoxyphenyl)amino]propane-hydrazide, along with a series of other analogs, were synthesized and evaluated for their antioxidant and anticancer activities. The DPPH radical scavenging assay revealed their promising antioxidant properties, with these two compounds exhibiting significantly higher activity than ascorbic acid. Furthermore, MTT assays demonstrated their anticancer potential against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
    • Relevance: Both compounds share the (4-methoxyphenyl)amino moiety with N-(4-methoxyphenyl)morpholine-4-sulfonamide. Despite the absence of the morpholine ring and sulfonyl group, this shared structural feature suggests potential similarities in their chemical properties and potential for biological activity. The diverse range of derivatives synthesized and their promising antioxidant and anticancer activities highlight the potential of exploring this chemical space for developing novel therapeutic agents.

    4-{5-[3,4-Di­methyl-5-(3,4,5-tri­methoxy­phenyl)­thio­phen-2-yl]‐2-methoxyphenyl}morpholine

    • Compound Description: Synthesized through a palladium-catalyzed coupling reaction, this compound features a morpholine ring connected to a methoxyphenyl group. This unit is further linked to a thiophene ring, which is substituted with methyl and trimethoxyphenyl groups. The molecule adopts a specific conformation with the thiophene ring and benzene rings being planar, and the morpholine ring existing in a chair conformation.
    • Relevance: The key structural similarity between this compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide is the presence of the 4-methoxyphenylmorpholine moiety. Despite the absence of the sulfonyl group and the presence of a thiophene ring in the related compound, the shared moiety indicates a potential connection in terms of their chemical properties and potential interactions with certain targets.

    2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

    • Compound Description: This compound serves as a versatile building block for synthesizing various nitrogen heterocyclic compounds. It is prepared through a multi-step synthesis and displays interesting chemical reactivity towards diverse nucleophiles, enabling the construction of pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. The biological activity of the synthesized compounds was investigated, highlighting the potential of this scaffold for medicinal chemistry applications.
    • Relevance: This compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide share the 4-methoxyphenyl group as a common structural feature. Despite the significant structural differences, with the related compound featuring a pyrimidine ring, a chloroenone moiety, and a nitrile group, the shared moiety suggests a possible connection in terms of their chemical properties and potential for biological activity.

    N-Acetyl-S-[3-(4-methoxyphenyl)allyl]-L-Cys (AMPAC)

    • Compound Description: This compound is a newly identified urinary metabolite of estragole and trans-anethole, both secondary plant metabolites found in fennel and other herbs. AMPAC is formed via glutathione conjugation of reactive sulfate ester metabolites of estragole and trans-anethole. It is a potential biomarker for human exposure to the carbocations formed from these reactive metabolites.
    • Relevance: This compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide share the 4-methoxyphenyl group as a common structural feature. Despite the significant structural differences, with the related compound featuring an allyl group, a cysteine moiety, and an acetyl group, the shared moiety suggests a possible connection in terms of their metabolic pathways or potential interactions with specific enzymes.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)

    • Compound Description: This compound is a selective inhibitor of signal transducer and activator of transcription 3 (STAT3), a protein implicated in neuroinflammation and dopaminergic neurodegeneration. MMPP has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), attenuating both behavioral impairments and dopaminergic cell loss. These protective effects are attributed to MMPP's anti-inflammatory properties, specifically its ability to inhibit STAT3 activation and downstream neuroinflammatory processes.
    • Relevance: This compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide share the 4-methoxyphenyl group as a common structural feature. Despite the absence of the morpholine ring and sulfonyl group and the presence of a phenol and propenyl moiety in MMPP, the shared moiety suggests a possible connection in terms of their chemical properties and potential interactions with specific targets, particularly those related to inflammation or neuroprotection.

    N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

    • Compound Description: This series of sulfonamide derivatives, featuring a substituted amino group linked to a 4-methoxyphenethyl moiety, was synthesized and evaluated for their antioxidant and urease inhibitory activities. The compounds demonstrated potent antioxidant effects against DPPH radicals and exhibited remarkable urease inhibitory activity, surpassing the potency of the standard inhibitor thiourea. Molecular docking studies revealed favorable binding interactions with the urease enzyme, supporting their potential as urease inhibitors.
    • Relevance: This group of compounds shares the 4-methoxyphenyl moiety and the sulfonamide group with N-(4-methoxyphenyl)morpholine-4-sulfonamide. Despite the absence of the morpholine ring and the presence of a phenethyl linker and an acetamide group in the related compounds, the shared structural features suggest a possible connection in terms of their chemical properties, particularly their potential for enzyme inhibition.

    2-Acetylpyridine-N(4)-Morpholine Thiosemicarbazone (HAcpMTSc)

    • Compound Description: This thiosemicarbazone derivative acts as a corrosion inhibitor for mild steel in acidic environments. Its ability to mitigate corrosion was assessed through weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrating its effectiveness in inhibiting the corrosion process. Spectroscopic and surface analysis techniques confirmed the adsorption of HAcpMTSc onto the mild steel surface, forming a protective layer that impedes corrosive attack.
    • Relevance: This compound shares the morpholine ring with N-(4-methoxyphenyl)morpholine-4-sulfonamide. Although structurally diverse, with HAcpMTSc featuring a thiosemicarbazone moiety and a pyridine ring, the shared morpholine ring suggests potential similarities in their chemical properties and possible interactions with specific targets, despite their distinct applications.

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)

    • Compound Description: This compound emerged as a potent tubulin inhibitor with promising antiproliferative activity against various human cancer cell lines. It effectively inhibited tubulin polymerization and disrupted microtubule dynamics, leading to G2/M phase cell cycle arrest in SGC-7901 cells. Molecular docking studies supported its interaction with the colchicine-binding site of tubulin, providing insights into its mechanism of action.
    • Relevance: This compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide share the 4-methoxyphenyl group as a common structural feature. Despite the absence of the morpholine ring and sulfonyl group and the presence of a thiazole ring and dimethoxyphenyl group in N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, the shared moiety suggests a possible connection in terms of their chemical properties and potential interactions with specific targets.

    2-(3-tert-Butyldimethylsiloxy-4-methoxyphenyl)-6-methoxy-3-(3,4,5-trimethoxybenzoyl)indole

    • Compound Description: This compound's crystal structure reveals key structural features and intermolecular interactions. It forms a two-dimensional linear array through N—H⋯O hydrogen bonding, further stabilized by C—H⋯O interactions. The molecule's geometric parameters are within expected ranges, providing insights into its conformational preferences.
    • Relevance: This compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide share the 4-methoxyphenyl group as a common structural feature. Despite the significant structural differences, the presence of this moiety in both molecules suggests a potential connection in terms of their chemical properties, even in the absence of a sulfonyl group or morpholine ring in the related compound.

    t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime

    • Compound Description: The crystal structure of this compound reveals a chair conformation for the piperidine ring, with equatorial orientations for the methoxyphenyl and benzyl substituents. The oxime group adopts a bisectional orientation. Intermolecular interactions, including N—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds, along with C—H⋯π interactions, contribute to the crystal packing.
    • Relevance: This compound shares the 4-methoxyphenyl group with N-(4-methoxyphenyl)morpholine-4-sulfonamide. Despite the presence of a piperidine ring, a benzyl group, and an oxime moiety in the related compound, the shared 4-methoxyphenyl group suggests a possible connection in terms of their chemical properties or potential for similar synthetic strategies.

    7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine

    • Compound Description: This compound features a planar fused tetracyclic ring system. An intramolecular N—H⋯π(arene) interaction and a weak C—H⋯N hydrogen bond influence its molecular conformation. In the crystal structure, intermolecular C—H⋯N hydrogen bonds link molecules into dimers. These dimers are further stabilized by weak π–π stacking interactions.
    • Relevance: This compound and N-(4-methoxyphenyl)morpholine-4-sulfonamide share the 4-methoxyphenyl group. Despite significant structural differences, including the absence of a morpholine ring and sulfonyl group and the presence of a complex tetracyclic system in the related compound, the shared moiety suggests a potential connection in their chemical properties.

    Mixed bis(morpholine-4-dithiocarbamato-S,S′)antimony(III) complexes

    • Compound Description: This series of antimony(III) complexes incorporate morpholine-4-dithiocarbamate ligands along with various oxygen or sulfur donor ligands. These complexes exhibit potential antimicrobial activity, particularly against fungal species such as Aspergillus niger and Trichoderma ressie. Their structures and properties were characterized using a range of spectroscopic and analytical techniques.
    • Relevance: These complexes share the morpholine ring with N-(4-methoxyphenyl)morpholine-4-sulfonamide, specifically as part of the morpholine-4-dithiocarbamate ligand. Despite the absence of the sulfonyl group and the presence of antimony(III) and various other ligands in the related complexes, the shared morpholine ring suggests a possible connection in terms of their coordination chemistry and potential biological activities.

    4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and Analogues

    • Compound Description: This compound, along with its five analogues, represent a class of arylcyclohexylmorpholines that are considered "legal highs" or new psychoactive substances (NPS). 3-MeO-PCMo and its analogues have been reported to have dissociative effects. Binding studies revealed that these compounds have moderate affinity for the N-methyl-d-aspartate receptor (NMDAR).
    • Relevance: This compound shares the morpholine ring with N-(4-methoxyphenyl)morpholine-4-sulfonamide. Although structurally distinct with the 3-methoxyphenylcyclohexyl group in 3-MeO-PCMo, the shared morpholine ring suggests a potential connection in their chemical properties and potential for biological activity.

    2‐Diazo‐1‐(4‐methoxyphenyl)‐2‐nitroethanone

    • Compound Description: This compound serves as a precursor for generating carbenes used in rhodium(II)-catalyzed cyclopropanation reactions. It reacts with alkenes to yield α-nitro-cyclopropylketones, which are valuable intermediates in organic synthesis.
    • Relevance: This compound shares the 4-methoxyphenyl group with N-(4-methoxyphenyl)morpholine-4-sulfonamide. Despite significant structural differences, including the absence of the morpholine ring and sulfonyl group and the presence of a diazo and nitro group in the related compound, the shared moiety suggests a possible connection in terms of their synthetic utility and potential as building blocks for more complex molecules.

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMP) and Metallo Derivatives

    • Compound Description: This porphyrin derivative and its metal complexes (ZnTMP, CuTMP, CdTMP) have been investigated for their photodynamic activities. The quantum yields of singlet oxygen production vary significantly among the different metal complexes, influencing their efficacy in photooxidation reactions and their cytotoxicity against Hep-2 human larynx carcinoma cells upon light irradiation. , ,
    • Relevance: While structurally dissimilar to N-(4-methoxyphenyl)morpholine-4-sulfonamide, this group of compounds shares the 4-methoxyphenyl group. This common feature, despite the absence of a morpholine ring and sulfonyl group in the porphyrin derivatives, suggests a potential connection in terms of their photophysical properties and possible applications in photodynamic therapy or other light-activated processes. , ,

    Cadmium Octa(4-methoxyphenyl)porphyrinate

    • Compound Description: This cadmium complex of octa(4-methoxyphenyl)porphyrin undergoes metal exchange reactions with tin chloride in dimethylformamide. Kinetic studies suggest a bimolecular associative mechanism for this reaction, providing insights into the reactivity and coordination chemistry of metalloporphyrin complexes.
    • Relevance: Although structurally distinct from N-(4-methoxyphenyl)morpholine-4-sulfonamide, this compound shares the 4-methoxyphenyl group. This commonality, despite the absence of the morpholine ring and sulfonyl group, suggests a potential connection in terms of their synthetic pathways or potential applications in coordination chemistry.

    4-(5-(3-fluoro-4-methoxyphenyl)-3-(hydrazinecarbonyl)-1H-pyrazol-1-yl) benzene sulfonamide derivatives

    • Compound Description: This series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. Some of these derivatives displayed good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. Molecular docking studies were performed to assess their potential as Mycobacterium tuberculosis inhibitors.
    • Relevance: These derivatives are structurally similar to N-(4-methoxyphenyl)morpholine-4-sulfonamide as both contain the benzenesulfonamide moiety. Despite the absence of the morpholine ring and the presence of a pyrazole oxadiazole group in the related compounds, the shared benzenesulfonamide group suggests potential similarities in their chemical properties and possible biological activities.

    (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (apremilast)

    • Compound Description: This compound, known as apremilast, is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It is currently used clinically for treating various inflammatory conditions. The discovery of apremilast arose from structure-activity relationship studies optimizing previously reported PDE4 inhibitors.
    • Relevance: Apremilast is structurally related to N-(4-methoxyphenyl)morpholine-4-sulfonamide through the shared 4-methoxyphenyl group and the presence of a sulfonyl group. Although it lacks the morpholine ring and possesses distinct structural features like the isoindoline-1,3-dione and acetamide moieties, the shared functionalities suggest a potential connection in terms of their chemical properties and potential for biological activity, particularly in the context of inflammation modulation.

    Properties

    CAS Number

    90470-86-3

    Product Name

    N-(4-methoxyphenyl)morpholine-4-sulfonamide

    IUPAC Name

    N-(4-methoxyphenyl)morpholine-4-sulfonamide

    Molecular Formula

    C11H16N2O4S

    Molecular Weight

    272.32g/mol

    InChI

    InChI=1S/C11H16N2O4S/c1-16-11-4-2-10(3-5-11)12-18(14,15)13-6-8-17-9-7-13/h2-5,12H,6-9H2,1H3

    InChI Key

    AYSPVXLLPOIYGP-UHFFFAOYSA-N

    SMILES

    COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2

    Solubility

    40.8 [ug/mL]

    Canonical SMILES

    COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.